(2Z)-6-bromo-2-[(3,4-difluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide
Description
This compound is a chromene-derived molecule featuring a bromine substituent at position 6, an imino group linked to a 3,4-difluorophenyl moiety at position 2, and a carboxamide group at position 2. The carboxamide nitrogen is further substituted with an oxolan-2-ylmethyl (tetrahydrofuran methyl) group.
Properties
IUPAC Name |
6-bromo-2-(3,4-difluorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrF2N2O3/c22-13-3-6-19-12(8-13)9-16(20(27)25-11-15-2-1-7-28-15)21(29-19)26-14-4-5-17(23)18(24)10-14/h3-6,8-10,15H,1-2,7,11H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMXIXBIQVCTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The table below highlights key structural differences between the target compound and analogs:
Key Observations:
Core Structure: The chromene core in the target compound and 400878-30-0 differs from the furan backbone in GSK 2141792.
Halogen Substituents : The bromine at position 6 in the target compound increases steric bulk and electronegativity relative to hydrogen in 400878-30-0. This may enhance binding affinity or alter metabolic stability .
Aromatic Moieties: The 3,4-difluorophenylimino group in the target compound contrasts with the 3-methoxyphenylimino group in 400878-30-0. Fluorination typically improves lipophilicity and bioavailability, while methoxy groups may reduce reactivity .
Carboxamide Substituents : The oxolan-2-ylmethyl group in the target compound likely enhances solubility compared to the methoxyphenyl group in 400878-30-0, favoring pharmacokinetic properties.
Electronic and Steric Effects
- Bromine vs. Hydrogen : Bromine’s electron-withdrawing nature may polarize the chromene ring, affecting electronic distribution and interaction with hydrophobic binding pockets.
- Fluorine vs.
- Oxolan-2-ylmethyl vs. Aromatic Groups : The tetrahydrofuran-derived substituent balances lipophilicity and solubility, a critical factor in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
